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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of pefloxacin mesylate across different animal

species.

Broiler Chickens . .

- ; (Oral, 10 mglkg) Broiler Chickens Goats (Oral, Goats (Iv, 10
arameter ral, 10 m

o 99 (IV, 10 mglkg) [1] 20 mglkg) [2]  mglkg) [2]
Absorption Half-life 0.87 £0.07 h Not Applicable 0.82+£0.40 h Not Applicable
(tY2a)
Time to Max 2.01+0.12h Not Applicable 23+0.7h Not Applicable
Concentration
(Tmax)
Max Concentration 4.02 £ 0.31 pg/mL Not Applicable 2.22+0.48 Not Applicable
(Cmax) pg/mL
Elimination Half-life 13.18 £0.82 h 8.44+0.48 h 291+050h 1.12+0.21h
(t7B)
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Broiler Chickens

S ) (Oral, 10 mglkg) Broiler Chickens Goats (Oral, Goats (IV, 10
arameter ral, 10 m

o dG (IV, 10 mglkg) [1] 20 mglkg) [2]  mglkg) [2]
Volume of Not Reported Not Reported Not Reported 1.08 £ 0.09
Distribution (Vdss) L/kg
Bioavailability (F) 70 £ 2% Not Applicable 42% £ 5.8% Not Applicable

Experimental Protocols

The following methodologies are commonly used in pharmacokinetic and tissue distribution studies of

pefloxacin mesylate.

HPLC-Based Bioanalysis for Pharmacokinetics [3] [1]

This method is used to quantify pefloxacin and its metabolites in biological samples like plasma and tissues.

o Experimental Workflow: The process involves sample collection, preparation, and analysis via High-
Performance Liquid Chromatography (HPLC).
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Flowchart of the HPLC-based bioanalysis workflow for pefloxacin.

e Animal Dosing and Sample Collection: Chickens received a single oral dose of pefloxacin
mesylate at 10 mg/kg body weight [1]. Blood samples were collected via brachial vein cannulation at
predetermined time points post-administration (e.g., 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
Plasma was separated by centrifugation and stored at -45°C until analysis [1].

e Sample Preparation: Plasma samples underwent liquid-liquid extraction. A sample was mixed with
methylene chloride and a sodium phosphate buffer (pH 7.5). After mechanical shaking and
centrifugation, the organic phase was collected. This step was repeated, and the pooled organic
phases were back-extracted with sodium hydroxide. The final aqueous phase was used for HPLC
analysis [1].

e HPLC Analysis:
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o Apparatus: Shimadzu system with a C18 column and a spectrofluorimetric detector [1].

o Mobile Phase: A mixture of acetonitrile, sodium acetate, citric acid, trimethylamine, and water
(pH 4.8) [1].

o Detection: Fluorescence detection with excitation at 330 nm and emission at 440 nm [1].

o Quantification: Concentrations of pefloxacin and its metabolite, N-demethyl pefloxacin
(norfloxacin), were determined using external standard calibration curves, demonstrating
excellent precision, reproducibility, and stability [3] [1].

Tissue Distribution Study Design [3]

This protocol assesses the penetration and persistence of the drug in various organs.

e Experimental Workflow: The study involves administering the drug to multiple groups of animals and
harvesting tissues at different time points.

[Animal Grouping & Dosing)

[Sacrifice at Predetermined Time Points]

Harvest Tissues
(e.g., Liver, Kidney, Muscle, Brain)

Efissue Homogenization & Drug Extraction]

[HPLC Analysis & Data InterpretatiorD
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Flowchart of the tissue distribution study design for pefloxacin.
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e Study Design: Chickens were randomly assigned to multiple experimental groups (one control and
several treatment groups). The treatment groups received a single oral dose of pefloxacin mesylate
and were humanely sacrificed at different, pre-determined time points after administration [3].

¢ Tissue Collection and Analysis: Upon sacrifice, blood and various tissues (e.g., liver, kidney,
crureus muscle, brain, testes, ovaries, pancreas) were harvested immediately. The drug
concentrations in these tissues were then determined using the validated HPLC method described
above [3].

¢ Key Findings: The study found that pefloxacin reaches peak concentrations in most tissues within 1-
2 hours post-administration. The highest levels were found in the liver and kidney, indicating
significant accumulation in excretory organs. Clearance rates were higher in tissues like muscle,
brain, gonads, and pancreas compared to others [3].

Mechanism of Action and Pharmacokinetic
Relationships

Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal effect is due to the inhibition of two bacterial
enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication,

repair, and transcription [1] [4]. This mechanism contributes to its broad-spectrum activity.

¢ Distribution & Efficacy: The drug's ability to penetrate cells and achieve high tissue-to-plasma ratios
is a key pharmacokinetic feature that underpins its efficacy, particularly against intracellular
pathogens [5]. Studies show it penetrates well into most tissues, including lung and kidney, achieving
concentrations that often exceed those in plasma [5].

e Metabolism: Pefloxacin undergoes extensive metabolism, primarily in the liver. The main metabolic
pathways involve modifications of its piperazinyl ring, producing several metabolites, including N-
demethyl pefloxacin (norfloxacin, which has antibacterial activity) and pefloxacin N-oxide [1].

Important Safety and Interaction Considerations

o Tissue Residues: A withdrawal period of 7 days is recommended for meat in poultry to ensure drug
residues have cleared to safe levels [6].

¢ Drug Interactions: Pefloxacin's effectiveness can be reduced if administered concurrently with
compounds containing divalent or trivalent cations (e.g., iron, magnesium, aluminum, or zinc),
which chelate the drug and impair its absorption [4] [6]. It also inhibits the metabolism of theophylline
and caffeine, potentially leading to increased levels of these drugs [4].
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e Contraindications: It is contraindicated in animals with a known hypersensitivity to quinolones. Its
use in laying hens may reduce egg production [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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